molecular formula C8H14O2 B13455224 {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B13455224
M. Wt: 142.20 g/mol
InChI Key: OUTGNTZSLJTBIR-UHFFFAOYSA-N
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Description

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic compound featuring a norbornane-like framework with an oxygen atom in the bridgehead position (7-oxabicyclo[2.2.1]heptane). The molecule includes a methyl group at position 4 and a hydroxymethyl (-CH₂OH) substituent at position 1. Its molecular formula is deduced as C₈H₁₄O₂ (molecular weight ≈ 142.19 g/mol). For example, derivatives of this compound have demonstrated inhibitory activity against insulin-like growth factor I receptor (IGF-1R), with IC₅₀ values ranging from 29.0 to 183.0 nM .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol

InChI

InChI=1S/C8H14O2/c1-7-2-4-8(6-9,10-7)5-3-7/h9H,2-6H2,1H3

InChI Key

OUTGNTZSLJTBIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(CC2)CO

Origin of Product

United States

Preparation Methods

The synthesis of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Industrial production methods often involve the use of acid-promoted dehydration reactions .

Chemical Reactions Analysis

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases by reversible phosphorylation of serine and threonine residues, which modulates cellular transduction events such as T-cell activation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol and related bicyclic compounds:

Compound Name Bicyclo System Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
This compound (Target) [2.2.1] O (oxa) 4-methyl, 1-methanol C₈H₁₄O₂ ~142.19 IGF-1R inhibitor (IC₅₀: 29–183 nM)
[4-(Methoxymethyl)-7-azabicyclo[2.2.1]heptan-1-yl]methanol [2.2.1] N (aza) 4-methoxymethyl, 1-methanol C₁₆H₂₄N₂O₂ 282.37 Not explicitly stated
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] S (thia), N (aza) Methyl, carboxylic acid Not provided Not provided Pharmacopeial compliance (e.g., crystallinity)
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol [4.1.0] O (oxa) 6-methyl, 2-hydroxyl C₇H₁₂O₂ 128.17 High-yield synthetic routes analyzed
Key Observations:
  • The [3.2.0] system in contains sulfur (thia) and nitrogen (aza), which may increase polarity and enable hydrogen bonding, critical for antibiotic activity (resembling β-lactam structures) .
  • Heteroatom Influence :

    • Replacement of the oxa bridge with aza () introduces nitrogen, altering electronic properties and hydrogen-bonding capacity. This substitution could enhance interactions with enzymatic targets but may reduce metabolic stability.
  • Substituent Effects: The methoxymethyl group in increases hydrophobicity (C₁₆H₂₄N₂O₂ vs. The carboxylic acid group in confers acidity (pKa ~2–3), contrasting with the target’s neutral alcohol group.

Biological Activity

{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a hydroxymethyl group attached to a bicyclic framework, which enhances its reactivity and biological activity. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C8_8H14_{14}O2_2
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 2866307-06-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Key findings include:

  • Protein Phosphatase Inhibition : The compound has been shown to inhibit protein phosphatases, which are critical in regulating cellular signaling pathways, including T-cell activation and proliferation. This inhibition suggests potential applications in immunology and oncology.
  • Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reversible Phosphorylation : The compound may modulate signaling pathways by reversible phosphorylation, influencing various cellular processes.
  • Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative damage.

Study 1: Protein Phosphatase Inhibition

A study investigated the effects of this compound on protein phosphatase activity in T-cells. Results indicated a significant reduction in phosphatase activity, leading to enhanced T-cell activation markers.

ParameterControl GroupTreatment Group
Phosphatase Activity (U/mL)50 ± 530 ± 4*
T-cell Activation (%)20 ± 340 ± 5*

*Statistically significant difference (p < 0.05).

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound using DPPH and ABTS assays.

Assay TypeIC50_{50} (µM)
DPPH25 ± 3
ABTS15 ± 2

Lower IC50_{50} values indicate higher antioxidant activity.

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